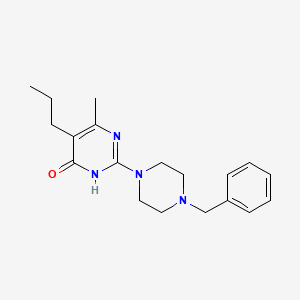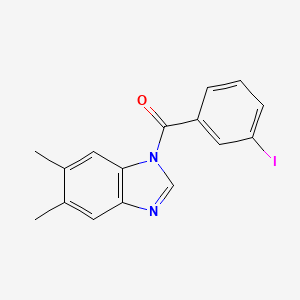![molecular formula C18H22N2O2 B6004158 N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)
N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, commonly known as fentanyl, is a synthetic opioid that is widely used for pain management and anesthesia. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica. Since then, fentanyl has been widely used in medical practice due to its high potency and quick onset of action.
Wirkmechanismus
Fentanyl acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It also has activity at the delta and kappa opioid receptors. Fentanyl binds to these receptors and activates them, leading to a decrease in the perception of pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects on the body. It can cause respiratory depression, sedation, and hypotension. It also has a high potential for abuse and dependence, and can cause withdrawal symptoms when use is discontinued.
Vorteile Und Einschränkungen Für Laborexperimente
Fentanyl has a number of advantages for use in laboratory experiments. It is highly potent and has a quick onset of action, making it useful for studying the effects of opioids on the body. However, its potential for abuse and dependence makes it important to use caution when working with this compound.
Zukünftige Richtungen
There are a number of future directions for research on fentanyl. One area of interest is the development of new opioids that are less addictive and have fewer side effects. Another area of research is the investigation of fentanyl's potential as an antidepressant and anti-inflammatory agent. Additionally, there is ongoing research into the mechanisms of opioid addiction and the development of new treatments for opioid use disorder.
Synthesemethoden
The synthesis of fentanyl involves the reaction of 1-(2-phenylethyl)piperidin-4-ol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction produces N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, which is then purified and isolated through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Fentanyl has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and for the management of chronic pain. In addition, fentanyl has been used in research studies to investigate its potential as an antidepressant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(17-9-5-13-22-17)19-16-8-4-11-20(14-16)12-10-15-6-2-1-3-7-15/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFSVTXQEJTPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)
![N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004082.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6004090.png)
![methyl 5-ethyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6004092.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)

![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)
![8-(4-chlorophenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6004131.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)
![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)

![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)